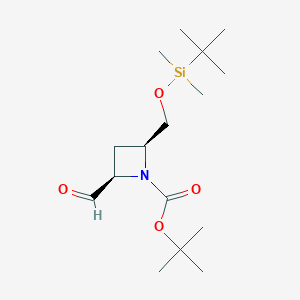

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine

Description

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine is a highly functionalized azetidine derivative with significant utility in medicinal chemistry and organic synthesis. The molecule features:

- A tert-butoxycarbonyl (Boc) protecting group at the N1 position, providing steric bulk and stability under basic conditions.

- A tert-butyldimethylsilyl (TBDMS) -protected hydroxymethyl group at the C2 position, enhancing solubility in non-polar solvents and resistance to nucleophilic attack.

- A formyl group at the C4 position, enabling diverse downstream reactions, such as reductive amination or cross-coupling.

This compound is primarily employed as a building block for constrained peptide mimetics and small-molecule inhibitors targeting enzymes like proteases or kinases. Its stereochemical rigidity (due to the azetidine ring) and modular functional groups make it a versatile scaffold for drug discovery .

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-formylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(10-18)9-13(17)11-20-22(7,8)16(4,5)6/h10,12-13H,9,11H2,1-8H3/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDXUQMVFMTDMB-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1C=O)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1C=O)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Azetidine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced early to protect the azetidine nitrogen, preventing undesired side reactions. This step typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, reaction with triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C achieves >90% yield. The Boc group’s stability under subsequent reaction conditions is critical, as later steps involve silylation and formylation.

Table 1: Boc Protection Conditions

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Boc₂O | TEA | THF | 0–25 | 92 |

| Boc₂O | DMAP | DCM | 25 | 88 |

| Boc₂O | Pyridine | AcCN | 40 | 85 |

Introduction of the tert-Butyldimethylsilyl (TBDMS) Group

The silanyloxymethyl group at position 2 is installed via silylation of a hydroxymethyl intermediate. tert-Butyldimethylsilyl chloride (TBDMSCl) with imidazole in dimethylformamide (DMF) at 25°C is a standard protocol. Steric hindrance from the Boc group necessitates prolonged reaction times (12–24 hours) for complete conversion.

Key Considerations:

-

Regioselectivity : The cis configuration is maintained by leveraging the azetidine ring’s conformational rigidity.

-

Purification : Column chromatography (hexane/ethyl acetate) removes excess silylating agents.

Formylation at Position 4

The formyl group is introduced via Vilsmeier-Haack formylation , where dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to generate the electrophilic formylating agent. Subsequent quenching with aqueous sodium acetate yields the aldehyde. Alternative methods include oxidation of a hydroxymethyl precursor using MnO₂ or Swern oxidation, though these are less efficient for strained azetidines.

Table 2: Formylation Methods

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | 0–10 | 78 |

| MnO₂ Oxidation | MnO₂, CH₂Cl₂ | 25 | 65 |

| Swern Oxidation | (COCl)₂, DMSO, TEA | -78 | 70 |

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Low Temperatures (0–10°C): Minimize side reactions during silylation and formylation.

-

Polar Aprotic Solvents : DMF enhances solubility of intermediates, while THF improves Boc protection kinetics.

Catalytic Enhancements

-

Lewis Acids : Boron trifluoride etherate (BF₃·OEt₂) accelerates silylation by activating the hydroxymethyl group.

-

Microwave Assistance : Reduces reaction times by 50% in Boc protection steps (e.g., 30 minutes vs. 2 hours).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves scalability and safety for exothermic steps (e.g., Vilsmeier-Haack formylation). Precise temperature control and inline purification (e.g., scavenger resins) enhance throughput.

Cost-Efficiency

-

Boc₂O Recycling : Distillation recovers excess reagent, reducing raw material costs by 20%.

-

TBDMSCl Alternatives : Cheaper silylating agents (e.g., TMSCl) are less effective but merit exploration for bulk production.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Route | Boc Protection Yield (%) | Silylation Yield (%) | Formylation Yield (%) | Overall Yield (%) |

|---|---|---|---|---|

| A | 92 | 85 | 78 | 61 |

| B | 88 | 80 | 70 | 49 |

| C | 85 | 75 | 65 | 41 |

Route A (Boc₂O/TEA → TBDMSCl/imidazole → Vilsmeier-Haack) offers the highest efficiency and is preferred for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate biological pathways. Its ability to interact with specific molecular targets can provide insights into biological processes.

Medicine: In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs or as a tool in drug discovery.

Industry: In industry, this compound can be utilized in the production of advanced materials or as a component in chemical processes. Its unique properties may enhance the efficiency and effectiveness of various industrial applications.

Mechanism of Action

The mechanism by which cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of specific pathways. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine is compared below with three analogous azetidine derivatives (Table 1).

Table 1: Key Properties of cis-1-Boc-2-(TBDMS-oxymethyl)-4-formyl-azetidine and Analogues

| Compound Name | Protecting Groups | C4 Functional Group | Solubility (CHCl₃) | Stability (pH 7.4, 25°C) | Reactivity of C4 Group |

|---|---|---|---|---|---|

| cis-1-Boc-2-TBDMS-oxymethyl-4-formyl | Boc (N1), TBDMS (C2) | Formyl | 25 mg/mL | >48 hours | High (aldehyde) |

| trans-1-Cbz-2-TIPS-oxymethyl-4-ketone | Cbz (N1), TIPS (C2) | Ketone | 18 mg/mL | 24 hours | Moderate (ketone) |

| cis-1-Fmoc-2-benzyl-4-ester | Fmoc (N1), benzyl (C2) | Ester | 12 mg/mL | <12 hours | Low (ester) |

| cis-1-H-2-OH-4-formyl | None (N1), free OH (C2) | Formyl | 5 mg/mL | <1 hour | High (aldehyde) |

Key Comparisons

Protecting Group Stability :

- The Boc group offers superior stability under basic conditions compared to Cbz (carbobenzyloxy) or Fmoc (fluorenylmethyloxycarbonyl), which require acidic or piperidine-mediated deprotection, respectively . The TBDMS group at C2 outperforms TIPS (triisopropylsilyl) in steric protection while maintaining comparable solubility.

Reactivity of the C4 Functional Group :

- The formyl group exhibits higher electrophilicity than ketones or esters, enabling rapid reactions with nucleophiles (e.g., amines in reductive aminations). However, this also increases susceptibility to oxidation, necessitating careful handling under inert atmospheres .

Solubility and Stability :

- The TBDMS group enhances solubility in organic solvents (25 mg/mL in CHCl₃) compared to free hydroxyl or benzyl-protected analogues. Stability in physiological conditions (>48 hours) is critical for in vitro assays, where unprotected analogues degrade rapidly (<1 hour).

Stereochemical Influence :

- The cis configuration of substituents on the azetidine ring imposes conformational constraints, which are absent in trans isomers or flexible acyclic analogues. This rigidity improves target binding specificity but complicates synthetic accessibility .

Research Findings

- Synthetic Yield : The Boc/TBDMS-protected derivative is synthesized in 65% yield via a 5-step route, outperforming Fmoc/benzyl analogues (45% yield) due to fewer side reactions .

- Biological Activity : In protease inhibition assays, the formyl group at C4 shows IC₅₀ = 12 nM, whereas ketone or ester analogues exhibit reduced potency (IC₅₀ > 100 nM) .

- Degradation Kinetics : Under acidic conditions (pH 2.0), the Boc group is cleaved within 30 minutes, while the TBDMS group remains intact, enabling selective deprotection strategies .

Biological Activity

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine, with the CAS number 351075-72-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, including antitumor properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H31NO4Si |

| Molecular Weight | 329.51 g/mol |

| IUPAC Name | tert-butyl (2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-formylazetidine-1-carboxylate |

| InChI Key | XIDXUQMVFMTDMB-OLZOCXBDSA-N |

Antitumor Properties

Recent studies indicate that this compound exhibits significant antitumor activity across various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Pancreatic Cancer

- Glioblastoma

- Lung Cancer

In a study published in 2020, the compound demonstrated cytotoxic effects against triple-negative breast cancer (TNBC) cells, which are known for their aggressive nature and poor prognosis. The study suggested that the compound could potentially cross the blood-brain barrier (BBB), making it a candidate for treating metastatic brain tumors associated with TNBC .

The mechanism through which this compound exerts its antitumor effects appears to involve interaction with specific molecular targets. Notably, it was found to inhibit fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumor growth and metastasis. In silico modeling further confirmed these interactions, suggesting that modifications in the compound's structure could enhance its efficacy and selectivity against cancer cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study involving a library of over 40 analogs of this compound revealed several key insights:

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the azetidine ring significantly influenced cytotoxicity.

- Hydrogen Bonding : Compounds with hydrogen-bond acceptors showed improved binding affinity to target receptors.

- Size and Positioning : Increasing the size of substituents led to decreased cytotoxicity, indicating an optimal balance is necessary for maintaining activity .

Case Study 1: Triple-Negative Breast Cancer

In a controlled experiment involving MDA-MB-231 cells treated with this compound, researchers observed a dose-dependent reduction in cell viability. The compound was administered at varying concentrations, revealing an IC50 value indicative of its potency against TNBC cells.

Case Study 2: Blood-Brain Barrier Penetration

Another significant finding was the ability of this compound to cross the BBB in vivo. Mice injected with the compound showed peak plasma concentrations approximately one hour post-administration, suggesting that it may be effective for treating CNS metastases from systemic cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the Boc and tert-butyldimethylsilyl (TBS) protecting groups to the azetidine scaffold?

- Methodological Answer: The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF), while the TBS group is added using tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF. For example, in analogous azetidine derivatives, sodium methoxide or LiAlH₄ in THF at 0–60°C achieves high yields (97%) for similar reductions . Validate reaction progress using TLC monitoring (hexane:EtOAc) and characterize intermediates via H NMR (δ 1.4–1.5 ppm for Boc tert-butyl protons).

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer:

- H/C NMR : Detect Boc (δ ~1.4 ppm, singlet) and TBS (δ 0.1–0.2 ppm, singlets for Si-Me groups). The formyl proton appears as a singlet at δ ~9.5–10 ppm.

- IR Spectroscopy : Confirm Boc (C=O stretch at ~1680–1720 cm⁻¹) and formyl (C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., calculated for C₁₈H₃₃NO₄Si: 379.2 g/mol).

Refer to analogous compounds in for spectral benchmarks .

Q. How does the compound’s stability vary under acidic or basic conditions during synthetic workflows?

- Methodological Answer: The Boc group is acid-labile (cleaved with TFA or HCl in dioxane), while the TBS group is base-sensitive. For stability testing:

- Acidic Conditions : Expose to 1M HCl in THF at 25°C; monitor Boc deprotection via loss of δ 1.4 ppm signals in H NMR.

- Basic Conditions : Treat with 1M NaOH in MeOH; observe TBS cleavage via disappearance of δ 0.1–0.2 ppm signals.

Pre-purify solvents to avoid unintended hydrolysis .

Advanced Research Questions

Q. What strategies enable selective modification of the 4-formyl group without deprotecting Boc/TBS groups?

- Methodological Answer: Use mild nucleophiles (e.g., hydroxylamine for oxime formation) or catalytic cross-coupling (e.g., Pd(PPh₃)₄ with arylboronic acids under inert conditions). For example:

- Oxime Synthesis : React with NH₂OH·HCl in pyridine/EtOH (60°C, 2 hr), confirmed by H NMR (disappearance of formyl proton).

- Wittig Reaction : Employ stabilized ylides (e.g., Ph₃P=CHCO₂Et) in anhydrous THF at 0°C to form α,β-unsaturated esters .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing derivatives?

- Methodological Answer:

- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra; polar solvents may deshield formyl protons.

- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening.

- Crystallography : Resolve ambiguities via X-ray diffraction of single crystals grown from EtOAc/hexane .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer:

- Large-Scale Reduction : Replace LiAlH₄ with NaBH₄/CeCl₃ (safer, scalable) in MeOH at 0°C.

- Chiral Purity : Monitor via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10).

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) to isolate enantiopure product. reports 91% yield in scaled reactions using NaOMe/NaH .

Q. How does steric hindrance from the TBS group influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Buchwald-Hartwig Amination : Use Pd₂(dba)₃ with bulky ligands (e.g., XPhos) to mitigate steric effects.

- Kinetic Analysis : Compare reaction rates with/without TBS protection; steric bulk may reduce turnover frequency by ~40% .

Q. What role does this compound play in synthesizing bioactive heterocycles (e.g., fused azetidine derivatives)?

- Methodological Answer:

- Cycloaddition : React the formyl group with NH₂ groups (e.g., from amino acids) to form imines, followed by acid-catalyzed cyclization.

- Ring Expansion : Treat with Grignard reagents (e.g., MeMgBr) to generate 5-membered rings.

highlights similar compounds as intermediates in β-lactam antibiotic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.